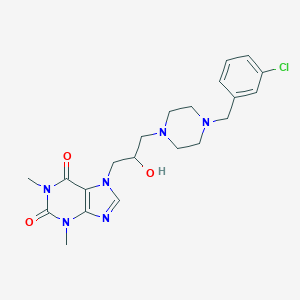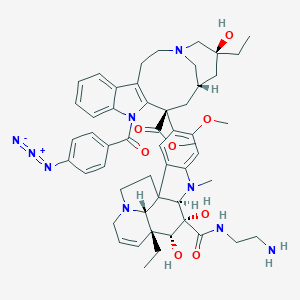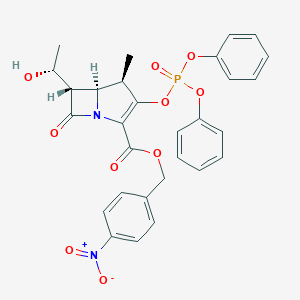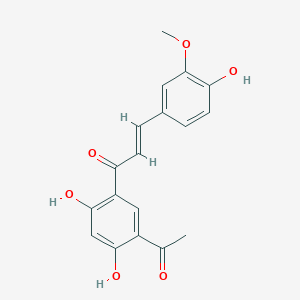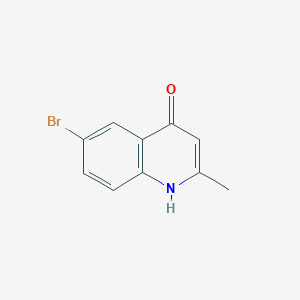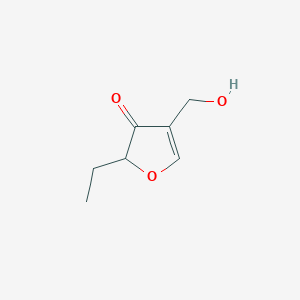
5-Chloro-8-(piperazinylsulfonyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-(piperazinylsulfonyl)isoquinoline, also known as PSI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers in the field. In
Mechanism of Action
The mechanism of action of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline is complex and involves a number of different pathways. As mentioned earlier, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline inhibits the activity of PDE1, leading to increased levels of cyclic nucleotides in neurons. This, in turn, leads to increased synaptic plasticity and improved cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to inhibit the activity of voltage-gated potassium channels, leading to increased excitability in neurons.
Biochemical and Physiological Effects:
5-Chloro-8-(piperazinylsulfonyl)isoquinoline has a number of biochemical and physiological effects, many of which are related to its mechanism of action. As mentioned earlier, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to increase synaptic plasticity and improve cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory disorders. 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has also been shown to have anti-tumor effects, although the mechanism behind this is not yet fully understood.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in lab experiments is its potent effects on the central nervous system. This makes it a useful tool for studying the mechanisms of synaptic plasticity and cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to have anti-inflammatory and anti-tumor effects, which may make it useful for studying the mechanisms behind these conditions. However, there are also some limitations to using 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in lab experiments. For example, it has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 5-Chloro-8-(piperazinylsulfonyl)isoquinoline. One area of interest is in the development of new drugs based on the structure of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline. By modifying the chemical structure of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline, it may be possible to develop drugs with improved efficacy and fewer side effects. Additionally, there is interest in exploring the potential applications of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in the treatment of inflammatory disorders and cancer. Finally, there is ongoing research into the mechanisms behind the effects of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline on the central nervous system, with the goal of developing new treatments for cognitive disorders such as Alzheimer's disease.
Synthesis Methods
The synthesis of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline involves the reaction of 5-chloroisoquinoline-8-sulfonyl chloride with piperazine in the presence of a base. This reaction results in the formation of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline as a white solid, which can then be purified through recrystallization.
Scientific Research Applications
5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been studied extensively for its potential applications in scientific research. One of the primary areas of interest has been in the field of neuroscience, where it has been shown to have potent effects on the central nervous system. 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to inhibit the activity of phosphodiesterase 1 (PDE1), an enzyme that plays a key role in regulating intracellular signaling pathways in neurons. By inhibiting PDE1, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to increase the levels of cyclic nucleotides in neurons, leading to increased synaptic plasticity and improved cognitive function.
properties
CAS RN |
110408-10-1 |
|---|---|
Product Name |
5-Chloro-8-(piperazinylsulfonyl)isoquinoline |
Molecular Formula |
C13H14ClN3O2S |
Molecular Weight |
311.79 g/mol |
IUPAC Name |
5-chloro-8-piperazin-1-ylsulfonylisoquinoline |
InChI |
InChI=1S/C13H14ClN3O2S/c14-12-1-2-13(11-9-16-4-3-10(11)12)20(18,19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |
InChI Key |
AMUWBUOZQPDINQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=NC=CC3=C(C=C2)Cl |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=NC=CC3=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)






